molecular formula C20H22ClN3O3S2 B2600819 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 893790-22-2

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B2600819
CAS RN: 893790-22-2
M. Wt: 451.98
InChI Key: STATXKLSOULCKE-UHFFFAOYSA-N
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Description

The compound “2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide” is a derivative of 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These derivatives are known to be inhibitors of MRGX2 . They are used for treating diseases, disorders, or conditions associated with MRGX2 .


Synthesis Analysis

The synthesis of these compounds involves the use of materials and methods for preparing compounds of formula 1 . The specific synthesis process for “2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide” is not explicitly mentioned in the sources I found.

Scientific Research Applications

Potassium Channel Modulation

This compound has been identified as a potential modulator of ATP-sensitive potassium (KATP) channels . These channels play a critical role in the regulation of insulin secretion from pancreatic islets. Modulating these channels can help in the development of new treatments for diabetes by controlling insulin release.

Myorelaxant Properties

The structural analogs of this compound have shown myorelaxant effects, which could be beneficial in treating conditions associated with smooth muscle contraction . This application is particularly relevant in the development of drugs for asthma or hypertension, where smooth muscle relaxation is desired.

Insulin Secretion Inhibition

Some derivatives of this compound have been tested for their ability to inhibit insulin secretion . This property can be harnessed for studying the pathophysiology of insulinoma or other hyperinsulinemic conditions.

Angiogenesis Inhibition

Chlorinated benzothiadiazines, a class to which this compound belongs, have been reported to inhibit angiogenesis . This could be significant in cancer research, as angiogenesis is a process by which new blood vessels form from pre-existing vessels and is crucial for tumor growth.

Serine Hydrolase Inhibition

Compounds with a similar structure have been designed as irreversible inhibitors of serine hydrolases . These enzymes are involved in various physiological processes, including metabolism and signaling, making them a target for treating metabolic disorders and cancers.

Chemical Synthesis and Catalysis

The benzothiadiazine moiety is a versatile scaffold in organic synthesis. It can be used in catalyst-free reactions to synthesize a variety of heterocyclic compounds, which are valuable in medicinal chemistry for creating diverse pharmacophores .

MRGX2 Receptor Inhibition

Derivatives of benzothiadiazine have been explored as inhibitors of the MRGX2 receptor . This receptor is implicated in pain perception and inflammation, suggesting potential applications in developing analgesics and anti-inflammatory drugs.

Mechanism of Action

Target of Action

The primary targets of the compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide are carbonic anhydrases (CAs), specifically the β-class CAs . These enzymes play a crucial role in maintaining pH and CO2 balance in cells, and are involved in various physiological and pathological processes.

Mode of Action

The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide acts as a potent inhibitor of β-class CAs . It binds to the active site of these enzymes, preventing them from catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons .

Biochemical Pathways

The inhibition of β-class CAs by 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide affects various biochemical pathways. Specifically, it disrupts the pH and CO2 balance within cells, which can lead to a range of downstream effects, including impaired cellular respiration and ion transport .

Result of Action

The inhibition of β-class CAs by 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide results in significant molecular and cellular effects. Most notably, it has been shown to effectively inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis .

properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S2/c1-3-4-12-24-17-10-5-6-11-18(17)29(26,27)23-20(24)28-13-19(25)22-16-9-7-8-15(21)14(16)2/h5-11H,3-4,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STATXKLSOULCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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